molecular formula C8H8F2O2 B8459890 2-(3,5-Difluoro-phenoxy)-ethanol

2-(3,5-Difluoro-phenoxy)-ethanol

Cat. No.: B8459890
M. Wt: 174.14 g/mol
InChI Key: GODOFBPRCDKDDS-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-phenoxy)-ethanol is a fluorinated aromatic ether-alcohol with the molecular formula C₈H₈F₂O₂. Its structure features a phenoxy group substituted with two fluorine atoms at the 3- and 5-positions, linked to an ethanol moiety. This compound has been primarily studied in lignin chemistry as a non-phenolic β-O-4 lignin model compound. Its 3,5-difluoro-phenoxyl group serves as a diagnostic marker for detecting liberated 3,5-difluorophenol (DFPh) during oxidative degradation processes, particularly in oxygen-alkali treatments used in pulp bleaching .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(3,5-difluorophenoxy)ethanol

InChI

InChI=1S/C8H8F2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2

InChI Key

GODOFBPRCDKDDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tyrosinase Inhibition Studies

highlights tyrosinase inhibition studies involving ethanol derivatives with substituted phenyl groups. Key analogues include:

  • Tyrosol (2-(4-hydroxyphenyl)ethanol): Lacks fluorine substituents, showing a baseline tyrosinase inhibition rate of ~30%.
  • 2-(3-Hydroxyphenyl)ethanol: Contains a hydroxyl group at the 3-position; inhibition rate increases to ~50%.
  • 2-(4-Hydroxy-3-methoxyphenyl)ethanol: Adds a methoxy group at the 3-position, enhancing inhibition to ~65%.

Comparison: The absence of fluorine in these analogues reduces their electron-withdrawing effects compared to 2-(3,5-Difluoro-phenoxy)-ethanol. Fluorine substituents likely enhance stability against oxidative degradation but may reduce tyrosinase inhibition due to steric and electronic effects .

Fluorinated Ethanol Derivatives

2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol (CAS 887268-12-4)
  • Structure : Features two trifluoromethyl (-CF₃) groups instead of fluorine atoms.
  • Molecular Weight: 274.16 g/mol (vs. 174.15 g/mol for this compound).
  • Used in pharmaceutical intermediates .
Ethyl 2-(3,5-Difluoro-phenoxy)acetate (CAS 898543-06-1)
  • Structure: Replaces the ethanol group with an ethyl acetate moiety.
  • Reactivity: The ester group confers susceptibility to hydrolysis, unlike the stable ether linkage in this compound. This compound is utilized in synthetic organic chemistry as a building block .

Heterocyclic Analogues

3-(3,5-Difluoro-phenoxy)-azetidine (CAS 1263378-82-0)
  • Structure: Substitutes the ethanol group with a nitrogen-containing azetidine ring.
  • Molecular Weight : 185.17 g/mol.
  • Applications : The azetidine ring introduces basicity, making it suitable for drug discovery targeting neurological or metabolic pathways .

Aminoethanol Derivatives

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9)
  • Structure: Replaces the ether oxygen with an amino group.
  • Properties: The amino group increases polarity and enables hydrogen bonding, altering pharmacokinetic profiles. This compound is explored in chiral synthesis for bioactive molecules .

Nucleoside Analogues

2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine)
  • Structure : A nucleoside analogue with two fluorine atoms on the ribose ring.
  • Mechanism : Inhibits DNA synthesis by incorporating dFdCTP into DNA, causing chain termination.
  • Comparison: While structurally distinct from this compound, both leverage fluorine's electron-withdrawing effects for stability. dFdC exhibits 20-fold higher cellular triphosphate accumulation than ara-C due to enhanced membrane permeability and kinase affinity .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound C₈H₈F₂O₂ 174.15 Difluorophenoxy, ethanol Lignin model studies, oxidation
2-(3-Hydroxyphenyl)ethanol C₈H₁₀O₂ 138.16 Hydroxyphenyl, ethanol Tyrosinase inhibition
2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol C₁₀H₈F₆O₂ 274.16 Bis-CF₃, ethanol Pharmaceutical intermediates
Ethyl 2-(3,5-Difluoro-phenoxy)acetate C₁₀H₁₀F₂O₃ 216.18 Difluorophenoxy, ester Organic synthesis
3-(3,5-Difluoro-phenoxy)-azetidine C₉H₉F₂NO 185.17 Difluorophenoxy, azetidine Drug discovery
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol C₈H₉F₂NO 173.16 Difluorophenyl, aminoethanol Chiral synthesis

Key Research Findings

  • Lignin Degradation: this compound undergoes oxidative cleavage in oxygen-alkali treatments, releasing DFPh. This contrasts with non-fluorinated analogues, which require active oxygen species (AOS) for degradation .
  • Biological Activity : Fluorine substitution reduces tyrosinase inhibition compared to hydroxylated analogues but enhances metabolic stability .
  • Pharmaceutical Potential: Fluorinated ethanol derivatives like 2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol exhibit improved bioavailability in preclinical models .

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